Loureirin A is a dihydrochalcone [, ], a subclass of flavonoids [], isolated from the resin of Dracaena cochinchinensis, commonly known as Dragon's Blood [, , , , , ]. Dragon's Blood is a traditional Chinese medicine with a long history of use for its anti-inflammatory, antioxidant, and anticoagulant properties [, ].
Loureirin A has attracted significant attention in scientific research due to its diverse biological activities []. Its potential therapeutic applications are being actively explored in various fields, including anti-tumor [], anti-fibrotic [], antimicrobial [], and neuroprotective research [].
Loureirin A is derived from Dracaena cochinchinensis, a plant recognized for its medicinal properties in traditional medicine. The resin of this plant has been used historically for various health-related purposes, contributing to the interest in its chemical constituents, including Loureirin A.
Loureirin A is classified as a chalcone, a type of flavonoid characterized by a specific chemical structure that includes two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. Its chemical structure allows it to participate in various biochemical interactions, making it a subject of interest in pharmacological research.
The synthesis of Loureirin A can be achieved through various organic synthesis techniques. One notable method involves the Claisen–Schmidt condensation, where ketones and aldehydes react under basic conditions to form chalcones. This method is advantageous as it allows for the generation of trans-chalcones predominantly, which are often more biologically active.
The molecular formula of Loureirin A is , and its structure features:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure:
Loureirin A participates in various chemical reactions that can modify its structure and enhance its biological activity:
The reaction conditions vary based on the desired derivative but generally involve standard organic synthesis protocols, including temperature control and choice of solvents.
Loureirin A exhibits its pharmacological effects through several mechanisms:
Studies have indicated that Loureirin A downregulates various signaling pathways associated with fibrosis and inflammation, making it a candidate for therapeutic applications in liver diseases and wound healing.
Loureirin A has several scientific uses:
Loureirin A is exclusively biosynthesized in select Dracaena species, particularly D. cochinchinensis and D. cambodiana, which thrive in the limestone-rich ecosystems of Southern China and Southeast Asia [5] [9]. The compound accumulates in the plant’s resin ducts as part of a defense mechanism against pathogens and physical damage. "Dragon’s Blood" resin, the primary source of Loureirin A, is harvested through deliberate stem incisions, yielding a viscous, ruby-red exudate that solidifies upon air exposure. The resin’s chemical composition varies significantly based on species, geographical location, and extraction techniques. For instance, D. cochinchinensis resin typically contains 0.5–1.2% Loureirin A by dry weight, while environmental stressors like fungal infection can enhance its production [4] [9].
Table 1: Botanical Sources of Loureirin A
Dracaena Species | Resin Yield (g/kg Fresh Stem) | Loureirin A Concentration (% Dry Resin) | Primary Harvest Regions |
---|---|---|---|
D. cochinchinensis | 15–30 | 0.5–1.2 | Southern China, Vietnam |
D. cambodiana | 10–25 | 0.3–0.8 | Hainan Island (China), Cambodia |
D. draco | 5–15 | <0.1 | Canary Islands, Morocco |
Co-occurring with structurally analogous flavonoids like Loureirin B and C, Loureirin A is often quantified alongside these compounds for resin authentication. Advanced chromatographic methods (e.g., HPLC-ESI-MS) confirm that D. cochinchinensis resin harbors higher Loureirin A concentrations than other Dracaena species, establishing it as the preferred source for industrial extraction [9] [10].
Loureirin A (IUPAC: 1-(2,6-Dimethoxyphenyl)-3-(4-hydroxyphenyl)propan-1-one) has a molecular weight of 286.32 g/mol and a dihydrochalcone backbone featuring two aromatic rings (Ring A and B) connected by a three-carbon ketone linker [1] [3]. Ring A contains two methoxyl groups at positions 2 and 6, while Ring B has a single hydroxyl group at position 4. This arrangement confers moderate lipophilicity (XLogP: 1.46) and a polar surface area of 55.76 Ų, facilitating membrane permeability and target engagement [3] [7]. The compound’s flexibility is enhanced by six rotatable bonds, enabling conformational adaptation to biological targets like the Akt kinase domain [2].
Table 2: Physicochemical Properties of Loureirin A
Property | Value | Measurement Method |
---|---|---|
Molecular Formula | C₁₇H₁₈O₄ | High-Resolution MS [9] |
Hydrogen Bond Acceptors | 4 | Computational Modeling [3] |
Hydrogen Bond Donors | 1 | |
Rotatable Bonds | 6 | |
Topological Polar Surface | 55.76 Ų | |
Melting Point | 112–114°C | Differential Scanning Calorimetry |
UV-Vis λmax | 280 nm, 325 nm | Spectrophotometry [9] |
Spectroscopic techniques are pivotal in Loureirin A identification:
The compound’s stability is pH-dependent, with rapid degradation in alkaline conditions (pH > 8) due to phenolic oxidation. In plant extracts, it coexists with Loureirin B (a positional isomer differing in methoxylation) and cochinchinenin flavonoids, necessitating precise separation for quantification [9] [10].
For over 1,500 years, Dragon’s Blood resin—rich in Loureirin A—has been a cornerstone of traditional Chinese medicine (TCM), where it is termed "Xue Jie." Historical texts like the Ben Cao Gang Mu (Compendium of Materia Medica, Ming Dynasty) document its use for "dispelling blood stasis" (Qu Yu), alleviating trauma-induced swelling, and accelerating wound regeneration [5] [8] [9]. Practitioners administered the resin as powders, tinctures, or embedded in ointments, often combining it with herbs like Notoginseng (Sanqi) to enhance hemostatic effects. Ethnobotanical studies from Yunnan Province (China) reveal that indigenous Dai communities applied resin pastes directly to wounds or burns, attributing its efficacy to the "blood-like" color symbolizing vitality [9].
Table 3: Traditional Formulations Containing Loureirin A Sources
Formulation Name | Key Components | Historical Applications | Regions of Use |
---|---|---|---|
Xue Jie San (Blood Resin Powder) | Pure Dragon’s Blood resin | Traumatic bleeding, bruising | Southern China |
Jie Gu San (Bone-Setting Powder) | Dragon’s Blood + Myrrh + Olibanum | Fracture recovery, pain relief | Vietnam, Cambodia |
Huo Xue Ointment | Dragon’s Blood + Carthamus tinctorius | Joint inflammation, ulcers | Thailand |
Modern pharmacological studies validate several traditional claims: Loureirin A’s antiplatelet activity aligns with "blood stasis" treatment, as it inhibits collagen-induced platelet aggregation and P-selectin expression [2] [8]. Similarly, its antibacterial effects against Helicobacter pylori (MIC₉₀: 8 μg/mL) rationalize its historical use in gastric ailments [3] [5]. Contemporary TCM preparations like "Longxuetongluo Capsule" standardize Loureirin A content (0.8–1.5 mg/capsule) to ensure consistency, bridging empirical knowledge with evidence-based practice [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7